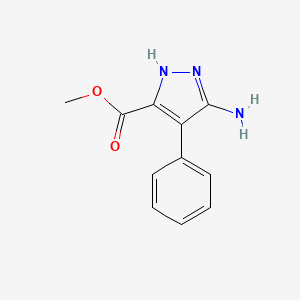
methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Mechanism of Action
Target of Action
Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate is a pyrazole derivative. Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
It’s known that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Biochemical Pathways
Pyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . These compounds have been associated with various biological activities.
Result of Action
Pyrazole derivatives are known for their diverse pharmacological effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of β-enamine diketones with N-mono-substituted hydrazines, followed by N-alkylation with alkyl halides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using catalysts and controlled environments to facilitate the cyclocondensation process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole: Shares a similar pyrazole core but differs in the substitution pattern.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with different substituents
Uniqueness: Methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-amino-4-phenyl-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)9-8(10(12)14-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H3,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDVXUWTHLHOTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1H-benzimidazol-2-yl)-5-imino-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603225.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603226.png)
![N-(2-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B603227.png)
![{5-Hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone](/img/structure/B603229.png)
![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)
![5-{(3-fluorophenyl)[4-(methylsulfonyl)-1-piperazinyl]methyl}[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603231.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide](/img/structure/B603234.png)
methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)

![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B603239.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B603241.png)
![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide](/img/structure/B603245.png)
